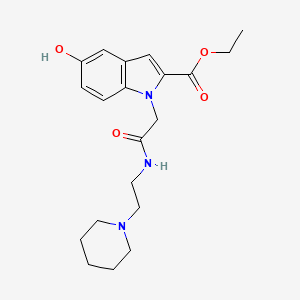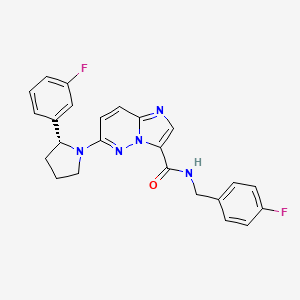
Trk-IN-14
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trk-IN-14 is a potent inhibitor of tropomyosin receptor kinases (TRK), which are critical in controlling cell growth and differentiation. This compound has shown potential in the research of TRK-related diseases, making it a valuable tool in scientific studies .
Métodos De Preparación
The synthesis of Trk-IN-14 involves several steps, typically starting with the preparation of key intermediates. The reaction conditions often include the use of specific reagents and catalysts to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce this compound efficiently .
Análisis De Reacciones Químicas
Trk-IN-14 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Trk-IN-14 has a wide range of scientific research applications. In chemistry, it is used to study the inhibition of TRK and its effects on cellular processes. In biology, it helps in understanding the role of TRK in cell growth and differentiation. In medicine, this compound is being explored for its potential in treating TRK-related diseases, including certain types of cancer. Additionally, it has industrial applications in the development of new therapeutic agents .
Mecanismo De Acción
Trk-IN-14 functions as an ATP competitor, inhibiting the activity of TRK by binding to its active site. This inhibition prevents the phosphorylation of downstream signaling proteins, thereby blocking the signaling pathways that promote cell proliferation and survival. The primary molecular targets of this compound are the TRKA, TRKB, and TRKC receptors .
Comparación Con Compuestos Similares
Trk-IN-14 is unique compared to other TRK inhibitors due to its high potency and selectivity. Similar compounds include larotrectinib and entrectinib, which are also TRK inhibitors but differ in their chemical structure and specific applications. This compound’s unique properties make it a valuable tool for research and potential therapeutic use .
Propiedades
Fórmula molecular |
C24H21F2N5O |
|---|---|
Peso molecular |
433.5 g/mol |
Nombre IUPAC |
N-[(4-fluorophenyl)methyl]-6-[(2R)-2-(3-fluorophenyl)pyrrolidin-1-yl]imidazo[1,2-b]pyridazine-3-carboxamide |
InChI |
InChI=1S/C24H21F2N5O/c25-18-8-6-16(7-9-18)14-28-24(32)21-15-27-22-10-11-23(29-31(21)22)30-12-2-5-20(30)17-3-1-4-19(26)13-17/h1,3-4,6-11,13,15,20H,2,5,12,14H2,(H,28,32)/t20-/m1/s1 |
Clave InChI |
DNLSHEANAZGDSN-HXUWFJFHSA-N |
SMILES isomérico |
C1C[C@@H](N(C1)C2=NN3C(=NC=C3C(=O)NCC4=CC=C(C=C4)F)C=C2)C5=CC(=CC=C5)F |
SMILES canónico |
C1CC(N(C1)C2=NN3C(=NC=C3C(=O)NCC4=CC=C(C=C4)F)C=C2)C5=CC(=CC=C5)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


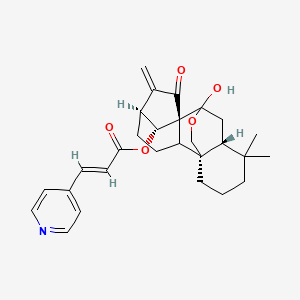
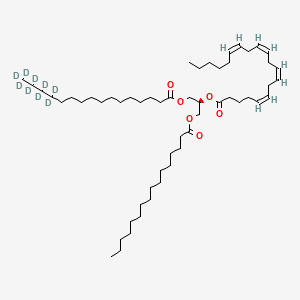
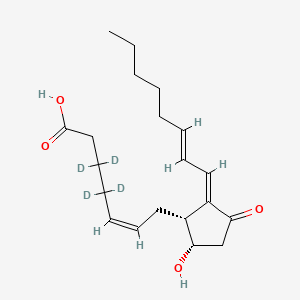
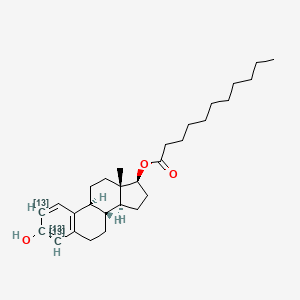
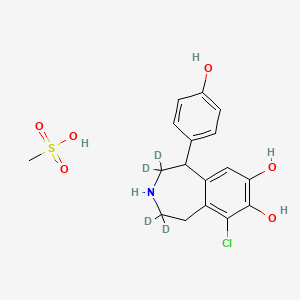


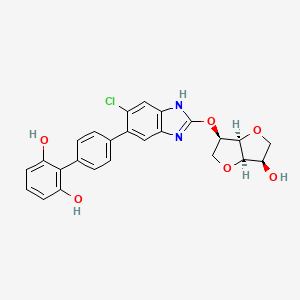
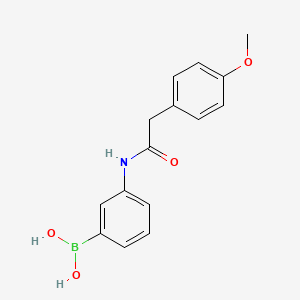
![sodium;[4-[1,1,1,3,3,3-hexadeuterio-2-(4-hydroxyphenyl)propan-2-yl]phenyl] sulfate](/img/structure/B12416355.png)
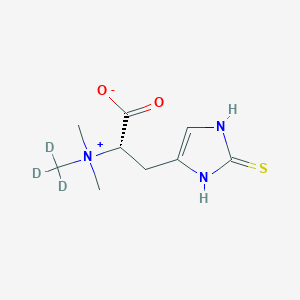
![tert-butyl N-[2-[4-chloro-2-[[1-(2-chloro-4-nitroanilino)-3-methyl-1-oxobutan-2-yl]carbamoyl]phenoxy]ethyl]carbamate](/img/structure/B12416364.png)
![4-[[4-anilino-6-[(2E)-2-(pyridin-2-ylmethylidene)hydrazinyl]-1,3,5-triazin-2-yl]amino]benzenesulfonamide](/img/structure/B12416370.png)
